![molecular formula C10H13ClN2O3 B2429652 7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1820687-16-8](/img/structure/B2429652.png)
7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Description
7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is an important class of isoquinoline alkaloids . THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ derivatives has garnered significant attention in recent years . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Chemical Reactions Analysis
The chemical reactions involving THIQ derivatives have been studied extensively. For instance, multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Scientific Research Applications
- Researchers have explored the potential of 7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride in cancer therapy. Its structural features make it an attractive candidate for developing novel anticancer agents. Studies investigate its effects on tumor cell growth, apoptosis, and metastasis inhibition .
- The isoquinoline scaffold has been associated with neuroprotective properties. Scientists have examined derivatives of this compound for their ability to modulate neurotransmitter systems, potentially aiding in neurodegenerative disease management .
- 7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a precursor in the synthesis of spirobicyclic Artemisinin analogues. These compounds are explored for their potential anti-tumor activity .
Anticancer Research
Neurodegenerative Disorders
Spirocyclic Artemisinin Analogues
properties
IUPAC Name |
7-methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c1-15-10-5-8-6-11-3-2-7(8)4-9(10)12(13)14;/h4-5,11H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNQVGPQFZJNRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCNCC2=C1)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride |
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